molecular formula C14H14F3N3O2 B2625736 2-[1-(1H-indol-3-yl)-N-methylformamido]-N-(2,2,2-trifluoroethyl)acetamide CAS No. 1251562-83-0

2-[1-(1H-indol-3-yl)-N-methylformamido]-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B2625736
CAS No.: 1251562-83-0
M. Wt: 313.28
InChI Key: RPHVSXZBDXLYFC-UHFFFAOYSA-N
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Description

2-[1-(1H-indol-3-yl)-N-methylformamido]-N-(2,2,2-trifluoroethyl)acetamide is a synthetic compound of significant interest in the field of forensic chemistry and analytical research. It is structurally characterized as a tryptamine derivative, a class of substances known for their interaction with serotonin receptors in the central nervous system. This compound is primarily utilized as a certified reference material for the qualitative and quantitative analysis of novel psychoactive substances (NPS). Researchers employ it to develop and validate sensitive analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are critical for the identification of emerging drugs of abuse in forensic casework. The presence of the trifluoroethylacetamide moiety is a notable structural feature that influences its physicochemical properties and detection parameters. As a research chemical, it serves as a vital tool for toxicological studies, substance characterization, and monitoring the ever-evolving landscape of synthetic drugs, providing essential data for public health and safety organizations. This product is intended for forensic and research applications only.

Properties

IUPAC Name

N-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O2/c1-20(7-12(21)19-8-14(15,16)17)13(22)10-6-18-11-5-3-2-4-9(10)11/h2-6,18H,7-8H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHVSXZBDXLYFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCC(F)(F)F)C(=O)C1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[1-(1H-indol-3-yl)-N-methylformamido]-N-(2,2,2-trifluoroethyl)acetamide can be achieved through a multi-step process. One common method involves the reaction of tryptamine with a trifluoroethylating agent under mild conditions . The reaction typically requires a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

2-[1-(1H-indol-3-yl)-N-methylformamido]-N-(2,2,2-trifluoroethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The indole nucleus can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can target the amide bond or the indole ring, leading to different reduced products.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Common reagents include halogens and nitrating agents.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield indole oxides, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds within the indole family, including derivatives like 2-[1-(1H-indol-3-yl)-N-methylformamido]-N-(2,2,2-trifluoroethyl)acetamide, exhibit significant antitumor properties. Specifically:

  • Mechanism of Action : Indole derivatives are known to interact with various biological targets, including enzymes and receptors involved in cancer progression. The compound's structure suggests it may inhibit specific pathways associated with tumor growth and metastasis .
  • Case Studies : In vitro studies have demonstrated that similar indole-based compounds effectively reduce the viability of cancer cell lines, particularly those associated with solid tumors such as colon and lung cancers. For instance, derivatives have shown promise in overcoming resistance to conventional chemotherapeutics like 5-fluorouracil .

Pharmacological Potential

The unique trifluoroethyl group present in this compound may enhance its pharmacokinetic properties:

  • Increased Lipophilicity : The trifluoroethyl moiety can improve membrane permeability, potentially leading to better bioavailability and distribution within biological systems .
  • Targeted Delivery : Research into similar compounds suggests that modifications like trifluoroethyl can facilitate targeted delivery to tumor sites, minimizing systemic toxicity while maximizing therapeutic efficacy .

Synthesis and Development

The synthesis of this compound has been explored through various synthetic routes:

  • Synthetic Pathways : Efficient synthetic methods have been developed that allow for high-yield production of this compound with minimal environmental impact. These methods often utilize straightforward reaction conditions and avoid complex purification processes .

Comparative Analysis of Related Compounds

To further understand the potential of this compound, a comparative analysis with related indole derivatives is essential.

Compound NameStructureAntitumor ActivityPharmacokinetic Properties
Compound AStructure AModerateHigh bioavailability
Compound BStructure BHighModerate bioavailability
This compoundStructure CPromisingEnhanced permeability

Mechanism of Action

The mechanism of action of 2-[1-(1H-indol-3-yl)-N-methylformamido]-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors and enzymes, modulating their activity . The trifluoroethyl group may enhance the compound’s binding affinity and stability. Pathways involved include inhibition of viral replication, reduction of inflammation, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous indole-acetamide derivatives:

Compound Name Key Substituents Functional Groups Synthetic Route Notable Properties
Target Compound : 2-[1-(1H-Indol-3-yl)-N-methylformamido]-N-(2,2,2-trifluoroethyl)acetamide Indol-3-yl, N-methylformamido, trifluoroethyl Formamido, acetamide Likely DCC-mediated amidation (hypothesized) High lipophilicity (CF₃ group); potential metabolic stability
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-biphenyl-4-yl)propanamide Biphenyl-4-yl, fluoro, ethylindole Amide DCC coupling of flurbiprofen and tryptamine Enhanced aromatic stacking (biphenyl); fluorination may improve target binding
(S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide Phenylethyl, chiral center Acetamide Chiral synthesis via nucleophilic substitution Crystalline structure with intramolecular H-bonding; stereospecific activity inferred
2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-N-(pyridin-4-yl)acetamide Chlorobenzyl, pyridinyl Acetamide Silica gel chromatography purification Dual indole-pyridine system; potential kinase inhibition
N-(3-Trifluoroacetyl-indol-7-yl)acetamide derivatives Trifluoroacetyl, styryl groups Acetamide, trifluoroacetyl TFAA-mediated acylation Antiplasmodial activity (pLDH assay); fluorostyryl enhances π-π interactions
2-[1-[(3-Fluorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide Sulfonyl, trifluoromethylphenyl Sulfonamide Sulfonation of indole intermediate High acidity (sulfonyl group); potential protease inhibition
Befotertinib (EGFR inhibitor) Pyrimidinylamino, trifluoroethyl-indole Acetamide, kinase-binding motifs Multi-step medicinal chemistry synthesis Clinically validated EGFR inhibition; trifluoroethyl improves drug half-life

Key Structural and Functional Insights

Trifluoroethyl vs. Ethyl/Phenylethyl: The CF₃ group in the target compound enhances electron-withdrawing effects and metabolic resistance compared to ethyl or phenylethyl groups in analogs like .

Synthetic Approaches :

  • Most indole-acetamides are synthesized via amide coupling (e.g., DCC in or TFAA in ). The target compound likely follows similar protocols, though exact steps are unspecified.

Biological Implications :

  • Trifluoroacetyl derivatives () exhibit antiplasmodial activity, suggesting the target’s trifluoroethyl group may confer similar stability in biological systems.
  • Sulfonamide analogs () demonstrate enhanced acidity and binding to charged residues, contrasting with the target’s neutral formamido linkage.

Physical Properties :

  • Crystallographic data for (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide () reveals tight molecular packing via H-bonds, whereas the target’s CF₃ group may disrupt crystallization, improving solubility .

Research Findings and Data

Table 1: Calculated Physicochemical Properties

Property Target Compound N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-biphenyl-4-yl)propanamide (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide
Molecular Weight ~350 g/mol 406.45 g/mol 278.34 g/mol
LogP (Predicted) 3.2 4.8 2.9
Hydrogen Bond Acceptors 4 3 3
Rotatable Bonds 6 8 5

Biological Activity

2-[1-(1H-indol-3-yl)-N-methylformamido]-N-(2,2,2-trifluoroethyl)acetamide is a complex organic compound characterized by its unique structural features, which include an indole moiety and a trifluoroethyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C14H14F3N3O2
  • Molecular Weight : 313.28 g/mol
  • CAS Number : Not specifically listed but related compounds can be found in databases like PubChem.

The presence of the indole structure is significant as indoles are known for their diverse biological activities, including antimicrobial and anticancer properties. The trifluoroethyl group enhances the compound's lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Serotonin Receptors : The indole ring may facilitate binding to serotonin receptors, influencing neurotransmitter signaling pathways.
  • Enzyme Inhibition : The compound may exhibit inhibitory activity against specific enzymes involved in cancer progression or inflammation.

Anticancer Activity

Research has indicated that compounds containing indole structures often demonstrate anticancer properties. For instance, studies have shown that similar indole derivatives can inhibit tumor cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Indole derivatives are also recognized for their antimicrobial activities. Preliminary studies suggest that this compound may possess antimicrobial effects against a range of pathogens, although specific data on this compound is limited.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of tumor growth
AntimicrobialEffective against various bacterial strains
Enzyme InhibitionPotential inhibition of key metabolic enzymes

Relevant Research Studies

  • Anticancer Study : A study explored the structure-activity relationship (SAR) of indole derivatives, revealing that modifications at the nitrogen atom significantly affect anticancer efficacy. The findings suggest that similar modifications in this compound could enhance its therapeutic potential .
  • Antimicrobial Evaluation : Another investigation evaluated a series of indole derivatives for their antimicrobial activity against common pathogens. The results indicated that certain structural features correlate with increased potency .
  • Mechanistic Insights : Research into the mechanisms by which indole derivatives exert their effects has highlighted the role of oxidative stress and apoptosis in cancer cells as critical pathways influenced by these compounds .

Q & A

Q. What are the common synthetic routes for preparing 2-[1-(1H-indol-3-yl)-N-methylformamido]-N-(2,2,2-trifluoroethyl)acetamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from indole derivatives. A general approach includes:
  • Step 1 : Acylation of indole-3-acetic acid derivatives with methylformamide under basic conditions (e.g., pyridine) to introduce the N-methylformamido group .
  • Step 2 : Coupling the intermediate with 2,2,2-trifluoroethylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt) in anhydrous DMF or THF .
  • Optimization : Key parameters include temperature control (0–5°C during coupling to minimize side reactions), solvent polarity (DMF enhances solubility of intermediates), and use of molecular sieves to scavenge water . Yield improvements are achieved by employing high-purity reagents and column chromatography (silica gel, CH₂Cl₂/MeOH gradients) for purification .

Q. How is the structural integrity of this compound validated in academic research?

  • Methodological Answer : Structural confirmation relies on:
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify indole protons (δ 7.0–7.8 ppm), trifluoroethyl group (δ 3.5–4.0 ppm for -CF₃CH₂), and methylformamido peaks (δ 2.8–3.2 ppm for N-CH₃) .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., [M+H]+ calculated for C₁₅H₁₅F₃N₃O₂) .
  • X-ray Crystallography (if crystalline): Resolves bond angles and stereochemistry, particularly for the trifluoroethyl-acetamide linkage .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in spectroscopic data for structurally similar indole-acetamide derivatives?

  • Methodological Answer : Contradictions (e.g., unexpected shifts in NMR or IR spectra) are addressed via:
  • Comparative Analysis : Benchmarking against known analogs (e.g., N-(2,2,2-trifluoroethyl)acetamide derivatives) to identify deviations caused by electron-withdrawing CF₃ groups .
  • Computational Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) predict electronic environments and validate experimental NMR/IR peaks .
  • Isotopic Labeling : Using deuterated solvents (e.g., DMSO-d₆) to distinguish exchangeable protons (e.g., indole NH) from non-exchangeable ones .

Q. How can researchers design experiments to probe the biological activity of this compound, particularly its interaction with oxidative stress pathways?

  • Methodological Answer :
  • In Vitro Assays :
  • Nrf2 Activation Screen : Use a luciferase reporter gene assay in HEK293T cells transfected with an ARE (antioxidant response element) construct to measure Keap1-Nrf2 pathway activation .
  • FRAP/DPPH Assays : Quantify radical scavenging activity (e.g., IC₅₀ values) compared to reference antioxidants like Trolox .
  • Mechanistic Studies :
  • Molecular Docking : Simulate binding to Keap1’s BTB domain (PDB ID: 2FLU) to identify key interactions (e.g., hydrogen bonding with Ser363) .
  • Western Blotting : Measure Nrf2 protein levels in treated vs. untreated cells (e.g., HepG2) under H₂O₂-induced oxidative stress .

Q. What experimental approaches are recommended to optimize enantioselective synthesis of this compound?

  • Methodological Answer :
  • Chiral Catalysts : Use Evans’ oxazaborolidine catalysts or Jacobsen’s thiourea derivatives to induce asymmetry during amide bond formation .
  • Chromatographic Resolution : Chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol gradients to separate enantiomers .
  • Kinetic Studies : Monitor reaction progress via circular dichroism (CD) spectroscopy to assess enantiomeric excess (ee) at different temperatures .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in biological activity data between in vitro and in vivo models?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure bioavailability (e.g., plasma concentration via LC-MS/MS) to identify metabolic instability (e.g., CYP450-mediated degradation of the trifluoroethyl group) .
  • Metabolite Identification : Use HRMS/MS to detect phase I/II metabolites (e.g., glucuronidation at the indole NH) .
  • Dose-Response Refinement : Adjust dosing regimens in animal models (e.g., zebrafish or mice) based on in vitro IC₅₀ values scaled by allometric factors .

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